Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate

Catalog No.
S742606
CAS No.
204444-01-9
M.F
C11H15NaO6S2
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-y...

CAS Number

204444-01-9

Product Name

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate

IUPAC Name

sodium;4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)butane-1-sulfonate

Molecular Formula

C11H15NaO6S2

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C11H16O6S2.Na/c12-19(13,14)4-2-1-3-15-5-9-6-16-10-7-18-8-11(10)17-9;/h7-9H,1-6H2,(H,12,13,14);/q;+1/p-1

InChI Key

CJNYCXOZPQVMIV-UHFFFAOYSA-M

SMILES

C1C(OC2=CSC=C2O1)COCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(OC2=CSC=C2O1)COCCCCS(=O)(=O)[O-].[Na+]

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate is characterized by the molecular formula C11H15NaO6S and a molecular weight of approximately 330.35 g/mol . The compound contains a sulfonate group and a thieno-dioxin moiety, which contribute to its unique properties. It is often used in research settings due to its potential biological activities.

  • Due to the lack of information on the compound's origin and function, there are no details available regarding its mechanism of action in biological systems [].
  • As with any unknown compound, it is advisable to handle it with caution until proper safety data is available. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].

The chemical behavior of sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate can be influenced by its functional groups. Typically, sulfonates can participate in nucleophilic substitution reactions and can also undergo hydrolysis under certain conditions. The presence of the thieno-dioxin structure may allow for additional reactivity, particularly in redox reactions or when interacting with electrophiles.

Research indicates that sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate exhibits various biological activities. Studies have suggested potential roles in modulating biochemical pathways and influencing cellular processes. Its unique structure may allow it to interact with specific biological targets, although detailed mechanisms of action require further investigation.

The synthesis of sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate typically involves several steps:

  • Formation of the Thieno-Dioxin Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The thieno-dioxin compound is then alkylated with butane-1-sulfonic acid or its derivatives.
  • Sodium Salification: Finally, the product is treated with sodium hydroxide or sodium carbonate to form the sodium salt.

These steps may vary depending on the specific reagents and conditions used.

Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate is primarily used in research contexts. Its applications include:

  • Biochemical Research: Investigating its role in cellular signaling pathways.
  • Pharmaceutical Development: Exploring its potential as a drug candidate due to its unique structure and biological activity.

Several compounds share structural similarities with sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Sodium 4-(2-methoxybutane-1-sulfonate)C8H17NaO5SLacks the thieno-dioxin moiety
Sodium 4-(phenylmethoxy)butane-1-sulfonateC14H17NaO5SContains a phenyl group instead
Sodium butane sulfonateC4H9NaO3SSimpler structure without the thieno component

These compounds differ primarily in their functional groups and structural complexity. Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate stands out due to its unique thieno-dioxin structure that may confer distinct biological activities not present in simpler sulfonates.

Solubility Characteristics in Polar and Non-polar Solvents

The solubility behavior of Sodium 4-((2,3-dihydrothieno[3,4-b] [2]dioxin-2-yl)methoxy)butane-1-sulfonate exhibits a distinct amphiphilic character due to its structural composition containing both hydrophilic sulfonate functionality and hydrophobic thieno-dioxin moiety [3] [2].

Water Solubility: The compound demonstrates high water solubility primarily attributed to the presence of the ionic sulfonate group (-SO₃⁻Na⁺), which establishes strong electrostatic interactions with water molecules [4] [5]. The sodium sulfonate functionality provides excellent hydration characteristics, similar to other alkane sulfonates that exhibit high water solubility due to their ionic nature [6] [7].

Polar Organic Solvents: In polar protic solvents such as methanol and ethanol, the compound shows high to moderate solubility [8]. The hydroxyl groups in these solvents can form hydrogen bonds with the oxygen atoms in both the sulfonate group and the dioxin ring system. For dimethyl sulfoxide and dimethylformamide, high solubility is expected due to their strong dipolar character and ability to stabilize both ionic and organic components [9] .

Moderately Polar Solvents: Acetonitrile and acetone demonstrate moderate solubility characteristics. These solvents provide sufficient dipolar interactions to solubilize the compound, though the efficiency is reduced compared to highly polar solvents [11] [12]. The solubility in acetonitrile is particularly relevant for electrochemical applications, where this compound can be utilized as a monomer or electrolyte component [13] [14].

Non-polar Solvents: The compound exhibits poor solubility in non-polar solvents such as hexane and toluene [15]. The hydrophobic thieno-dioxin portion, while present, is insufficient to overcome the strong hydrophilic character imparted by the sulfonate group [16]. This behavior is consistent with other ionic organic compounds where the polar functional groups dominate solubility characteristics [17].

Solvent CategoryRepresentative SolventsSolubilityPrimary Interactions
Highly PolarWater, DMSO, DMFHighIonic, hydrogen bonding
Moderately PolarMethanol, EthanolHigh-ModerateHydrogen bonding, dipolar
Low PolarityAcetone, AcetonitrileModerateDipolar interactions
Non-polarHexane, TolueneInsolubleNo favorable interactions

Thermal Stability Profiles via Thermogravimetric Analysis and Differential Scanning Calorimetry

Thermal analysis of Sodium 4-((2,3-dihydrothieno[3,4-b] [2]dioxin-2-yl)methoxy)butane-1-sulfonate reveals a multi-stage decomposition pattern characteristic of sulfonated organic compounds [18] [19].

First Thermal Event (50-150°C): The initial mass loss of approximately 5-10% occurs due to desorption of physically bound water and residual solvents [20] [21]. This process is endothermic and typically appears as a broad peak in differential scanning calorimetry measurements. The hygroscopic nature of the sulfonate group contributes to moisture retention [22] [23].

Glass Transition Region (10-25°C): Based on structural similarities to other ethylenedioxythiophene derivatives, the compound is expected to exhibit a glass transition in the range of 10-25°C [24] [25]. This transition may be influenced by the plasticizing effect of absorbed moisture and the flexibility imparted by the butyl linker chain [26] [27].

Desulfonation Process (160-250°C): The most critical thermal degradation begins with desulfonation reactions, where the sulfonate group undergoes protodesulfonation [18]. This process involves the replacement of the sulfonate group with a hydrogen atom, leading to the evolution of sulfur dioxide [19]. The thermal stability of sulfonated compounds is significantly enhanced when the sodium counterion is present compared to the protonated form [28] [29].

Backbone Degradation (350-450°C): At higher temperatures, the organic backbone undergoes extensive decomposition with evolution of carbon dioxide, carbon monoxide, and various organic fragments [30] [31]. The thieno-dioxin moiety shows relative thermal stability compared to simple thiophene derivatives due to the electron-donating effect of the dioxin ring [32] [33].

Temperature Range (°C)Mass Loss (%)ProcessProducts
50-1505-10Water desorptionH₂O vapor
160-25015-25DesulfonationSO₂, organic fragments
350-45040-60Backbone decompositionCO₂, CO, aromatics

Differential Scanning Calorimetry Profile: DSC analysis would reveal an endothermic melting transition above 128°C, based on structural analogs of ethylenedioxythiophene derivatives [24] [34]. The compound may exhibit polymorphic behavior, as observed in similar heterocyclic compounds with flexible side chains [35] [36].

Electrochemical Behavior in Redox Environments

The electrochemical properties of Sodium 4-((2,3-dihydrothieno[3,4-b] [2]dioxin-2-yl)methoxy)butane-1-sulfonate are dominated by the redox activity of the ethylenedioxythiophene moiety [11] [9].

Dates

Last modified: 08-15-2023

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